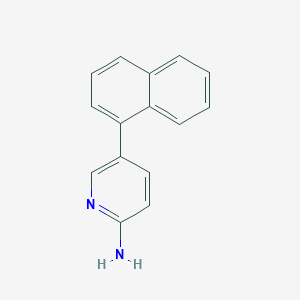

5-(Naphthalen-1-yl)pyridin-2-amine, 95%

Description

5-(Naphthalen-1-yl)pyridin-2-amine (IUPAC name: 5-(naphthalen-1-yl)pyridin-2-amine) is an aromatic amine derivative featuring a pyridine core substituted at the 5-position with a naphthalene group and at the 2-position with an amine (-NH₂). With a purity of 95%, this compound is typically utilized in pharmaceutical and materials research as a building block for synthesizing complex molecules. Its molecular formula is C₁₅H₁₂N₂, and its molecular weight is 220.27 g/mol.

Properties

IUPAC Name |

5-naphthalen-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-15-9-8-12(10-17-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWQZIBSRSDRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyridin-2-amine scaffold is widely modified to tune physicochemical properties. Below is a comparison with structurally related compounds:

Table 1: Key Structural and Property Comparisons

Key Observations:

- Electronic Effects : Electron-donating groups (e.g., methoxy in 5-(3-methoxyphenyl)pyridin-2-amine) increase electron density on the pyridine ring, altering reactivity in cross-coupling reactions .

- Biological Activity : Piperazine and piperidine derivatives (e.g., 5-(piperazin-1-yl)pyridin-2-amine) are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with target proteins .

Physicochemical Properties

- Melting Points : While data for the target compound are unavailable, structurally similar compounds (e.g., 5-(p-tolyl)pyridin-2-amine) have melting points of ~268–287°C, suggesting high thermal stability .

- Solubility : The naphthalene group reduces water solubility compared to polar derivatives like 5-(benzyloxy)pyridin-2-amine .

Q & A

Q. What are the standard synthetic routes for preparing 5-(Naphthalen-1-yl)pyridin-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of 5-substituted pyridin-2-amine derivatives with aromatic aldehydes under reflux conditions. For example, 5-(Naphthalen-1-yl)pyridin-2-amine can be prepared by reacting 5-aminopyridin-2-amine with 1-naphthaldehyde in ethanol or toluene, often using acid catalysts (e.g., acetic acid) to promote imine formation . Optimization involves adjusting solvent polarity, temperature (80–120°C), and catalyst loading to maximize yield (typically 60–85%). Purity (95%) is confirmed via column chromatography or recrystallization.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the presence of naphthalene protons (δ 7.2–8.5 ppm) and pyridine NH2 signals (δ 5.5–6.0 ppm) .

- Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 246.3 for C15H12N2) .

- Elemental analysis : To validate %C, %H, and %N within ±0.3% of theoretical values .

- HPLC : For purity assessment (95% threshold) using C18 columns and UV detection at 254 nm .

Q. How is the compound initially screened for biological activity in academic research?

Primary screening involves:

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, often revealing MIC values of 8–64 µg/mL .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC50 thresholds (>50 µM for non-toxic profiles) .

Advanced Research Questions

Q. How are QSAR models developed to predict the antibacterial activity of 5-(Naphthalen-1-yl)pyridin-2-amine derivatives?

Quantitative Structure-Activity Relationship (QSAR) models are built using software like MOE 2006.08. Key steps include:

-

Descriptor selection : Log P (lipophilicity), molar refractivity (SMR), and electronic parameters (e.g., Hammett σ) .

-

Model validation : Correlation coefficients (r² > 0.85) and cross-validation (q² > 0.7) ensure predictability. Example equation:

This highlights lipophilicity and steric bulk as critical for bacterial membrane penetration .

Q. How can researchers resolve contradictory data in biological activity studies?

Contradictions (e.g., variable MIC values) are addressed by:

- Purity verification : Re-analyzation via HPLC to rule out impurities (>95% purity required) .

- Assay standardization : Using CLSI guidelines for MIC determination to minimize protocol variability .

- Structural analogs comparison : Testing derivatives (e.g., halogen-substituted naphthalene) to isolate substituent effects .

Q. What advanced catalytic methods improve the synthesis efficiency of this compound?

Recent methods employ heterogeneous catalysts like Fe2O3@SiO2/In2O3, which reduce reaction time (4–6 hours vs. 12–24 hours conventionally) and improve yields (85–92% vs. 60–75%) under mild conditions (60–80°C, solvent-free) . Catalyst recyclability (>5 cycles) is confirmed via XRD and TEM analysis .

Q. How do solvent polarity and reaction atmosphere influence synthetic outcomes?

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance imine formation kinetics but may reduce yields due to side reactions. Non-polar solvents (toluene) favor purity but require higher temperatures .

- Inert atmospheres : Nitrogen or argon prevents oxidation of amine intermediates, critical for maintaining 95% purity .

Q. What strategies are used to design derivatives with enhanced bioactivity?

- Substituent modulation : Introducing electron-withdrawing groups (e.g., -NO2, -CF3) at the naphthalene 4-position increases antibacterial potency (MIC 4–16 µg/mL) .

- Hybrid scaffolds : Combining pyridine with indole moieties (e.g., N-[(4-methoxyphenyl)indol-3-ylmethyl]pyridin-2-amine) improves neuroprotective activity in in vitro models .

Q. How can computational tools predict metabolic stability of this compound?

- ADMET modeling : Software like SwissADME predicts moderate hepatic metabolism (CYP3A4 substrate) and low BBB permeability (log BB < -1).

- Metabolite identification : In silico simulations suggest primary oxidation at the pyridine ring, guiding synthetic modifications (e.g., methyl groups) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.